3-Bromomethyl-1-methylazetidine
Overview
Description
3-Bromomethyl-1-methylazetidine is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, characterized by the presence of a bromomethyl group at the third position and a methyl group at the first position. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Scientific Research Applications
3-Bromomethyl-1-methylazetidine has several applications in scientific research:
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-1-methylazetidine typically involves the reaction of 1-methylazetidine with a brominating agent. One common method is the bromination of 1-methylazetidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-1-methylazetidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted azetidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) is a typical reagent for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted azetidines with various functional groups depending on the nucleophile used.
Oxidation: Azetidine N-oxides.
Reduction: 1-Methylazetidine.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-1-methylazetidine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, thereby modifying the function of the target molecules . The compound’s unique ring strain and reactivity also contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound without the bromomethyl and methyl substituents.
1-Methylazetidine: Lacks the bromomethyl group but retains the methyl group at the first position.
3-Bromomethylazetidine: Contains the bromomethyl group but lacks the methyl group at the first position.
Uniqueness
3-Bromomethyl-1-methylazetidine is unique due to the presence of both the bromomethyl and methyl groups, which impart distinct reactivity and biological activity compared to its analogs. The combination of these substituents enhances its potential as a versatile intermediate in synthetic chemistry and its applications in various fields .
Properties
IUPAC Name |
3-(bromomethyl)-1-methylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c1-7-3-5(2-6)4-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFFARALSJOCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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